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molecular formula C11H13NO3 B8422344 1-(2-Hydroxyethyl)-1,3-dihydro-2-benzofuran-5-carboxamide

1-(2-Hydroxyethyl)-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No. B8422344
M. Wt: 207.23 g/mol
InChI Key: VVAZSSGRMQEHMI-UHFFFAOYSA-N
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Patent
US07335660B2

Procedure details

Prepared from 1-[2-(tert-butyldimethylsilanoxy)-ethyl]-1,3-dihydro-2-benzofuran-5-carboxamide, as described for the preparation of (1S)-1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carboxamide.
Name
1-[2-(tert-butyldimethylsilanoxy)-ethyl]-1,3-dihydro-2-benzofuran-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1S)-1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:9][CH2:10][CH:11]1[C:15]2[CH:16]=[CH:17][C:18]([C:20]([NH2:22])=[O:21])=[CH:19][C:14]=2[CH2:13][O:12]1)[Si](C(C)(C)C)(C)C.OCC[C@H]1C2C=CC(C(N)=O)=CC=2CCO1>>[OH:1][CH2:9][CH2:10][CH:11]1[C:15]2[CH:16]=[CH:17][C:18]([C:20]([NH2:22])=[O:21])=[CH:19][C:14]=2[CH2:13][O:12]1

Inputs

Step One
Name
1-[2-(tert-butyldimethylsilanoxy)-ethyl]-1,3-dihydro-2-benzofuran-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCC1OCC2=C1C=CC(=C2)C(=O)N
Step Two
Name
(1S)-1-(2-hydroxyethyl)-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[C@@H]1OCCC2=C1C=CC(=C2)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCCC1OCC2=C1C=CC(=C2)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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